molecular formula C13H16O2Si B1596209 Methyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 75867-41-3

Methyl 4-((trimethylsilyl)ethynyl)benzoate

Cat. No. B1596209
CAS RN: 75867-41-3
M. Wt: 232.35 g/mol
InChI Key: OMKQKBOYVRHLRP-UHFFFAOYSA-N
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Description

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a chemical compound with the molecular formula C13H16O2Si . It has a molecular weight of 232.35 . The IUPAC name for this compound is methyl 4-[(trimethylsilyl)ethynyl]benzoate .


Synthesis Analysis

The synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate can be achieved through various methods. One method involves the use of hydrogen chloride in methanol, where 4-(Trimethylsilyl)ethynyl-benzoic acid methyl ester is dissolved in 4% KOH:MeOH and allowed to reflux overnight . The reaction is then quenched with 6N HCl to pH 2-3 and extracted with EtOAc . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate consists of a benzoate group attached to a trimethylsilyl ethynyl group . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C .


Physical And Chemical Properties Analysis

Methyl 4-((trimethylsilyl)ethynyl)benzoate has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C . It has a molar refractivity of 67.8±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 226.9±5.0 cm3 .

Safety And Hazards

The compound is classified as a warning hazard. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

methyl 4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKQKBOYVRHLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348699
Record name methyl 4-trimethylsilylethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((trimethylsilyl)ethynyl)benzoate

CAS RN

75867-41-3
Record name methyl 4-trimethylsilylethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.5 g (0.1 mol) of methyl 4-bromobenzoate, 300 ml of triethylamine and a mixture of 200 mg of palladium acetate and 400 mg of triphenylphosphine are introduced into a three-necked flask under a stream of nitrogen. 20 g (0.20 mol) of trimethylsilylacetylene are then added, the mixture is heated gradually to 90° C. over 1 hour and left at this temperature for 5 hours. The reaction medium is cooled, the salt is filtered off and the filtrate is evaporated. The residue is taken up in 200 ml of hydrochloric acid (5%) and 400 ml of ethyl ether. The ether phase is separated out after settling has taken place, washed with water, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with dichloromethane. After evaporation of the solvents, 23 g (100%) of the expected derivative are collected in the form of a colourless oil.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromobenzoic acid methyl ester (1.124 g, 5.22 mmol), PdCl2(PPh3)2 (192 mg, 27.4 mmol), and PPh3 (37 mg, 14.1 mmol) were suspended in THF (25.0 mL). Ethynyltrimethylsilane (1.14 mL, 8.1 mmol) and Et3N (1.14 mL, 7.8 mmol) were added and the reaction was allowed to stir for 20 min. CuI (14 mg, 0.075 mmol) was added and the reaction color changed from orange to red. Reaction was allowed to proceed overnight. After overnight reaction, the solution was brown in color and TLC analysis indicated the reaction was complete. The reaction mixture was concentrated to a brown residue, redissolved in DCM and filtered through Celite. The filtrate and rinses were evaporated to dryness and purification via Silica in 15:1 cyclohexane: EtOAc afforded 4-(trimethylsilyl)ethynyl-benzoic acid methyl ester (656 mg, 2.82 mmol, 54%) as an orange solid. H-NMR (CD3C1, 500 MHz) δ (ppm): 0.239 (s, 9H); 3.89 (s, 3H); 7.49 (d, J=16.84 Hz, 2H); 7.94 (d, J=16.4 Hz, 2H).
Quantity
1.124 g
Type
reactant
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
192 mg
Type
catalyst
Reaction Step Five
Name
Quantity
14 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A stirred solution at room temperature of methyl 4-bromobenzoate (8.84 g, 41.11 mmol), Pd(PPh3)2Cl2 (840 mg, 1.20 mmol) and Cul (455 mg, 2.39 mmol) in anhydrous THF (200 ml) was saturated with nitrogen for 15 min. Then, the solution under nitrogen was cooled down at 0° C., and trimethylsilylacetylene (7.2 ml, 50.91 mmol) and triethylamine (22 ml, 157.8 mmol) were added successively. The reaction mixture was allowed to warm up at room temperature. After 2 h, Pd(PPh3)2Cl2 (100 mg) and Cul (80 mg) and trimethylsilylacetylene (0.5 ml) were added again, and the reaction mixture was stirred overnight. Then, the reaction mixture was diluted with AcOEt and successively washed with a saturated aqueous solution of NH4Cl and brine, dried over MgSO4, filtered and concentrated. The crude residue was then purified by flash chromatography on silica gel (AcOEt/hexane:5/95□10/90) to afford the title compound XXXI (9.05 g, 38.95 mmol, 94% yield) as a yellow sticky solid. 1H NMR: (400 MHz, CDCl3) δ (ppm): AB system (δA=7.67, δB=7.22, JAB=8.5 Hz, 4H), 3.63 (s, 3H), 0.00 (s, 9H).
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
catalyst
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SJ Havens, PM Hergenrother - Journal of Polymer Science …, 1984 - Wiley Online Library
Hydroxy‐terminated polyarylates (HTPA) with number‐average molecular weights of approximately 2500, 5000, 7500, and 10,000 were synthesized and converted to corresponding 4‐…
Number of citations: 40 onlinelibrary.wiley.com
WB Austin, N Bilow, WJ Kelleghan… - The Journal of Organic …, 1981 - ACS Publications
Classical methods1 for the synthesis of terminal aryl-acetylenes in general involvemanipulation of preformed, two-carbon side chains and include methodssuch as the Vilsmeier method…
Number of citations: 536 pubs.acs.org
AC Pauly, P Theato - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
Four monomers based on 4‐ethynylbenzoic acid have been synthesized, one of those featuring an activated ester. With the metathesis catalytic system WCl 6 /Ph 4 Sn, these acetylenic …
Number of citations: 40 onlinelibrary.wiley.com
JK Prashar, DE Moore, JG Wilson, BJ Allen - Advances in Neutron …, 1993 - Springer
The successful use of p-boronophenylalanine (BPA) as the agent for the delivery of boron to melanoma for NCT is based on it being incorporated with tyrosine as a precursor for …
Number of citations: 3 link.springer.com
BJ Allen - Advances in Neutron Capture Therapy, 2012 - books.google.com
The successful use of p-boronophenylalanine (BPA) as the agent for the delivery of boron to melanoma for NCT is based on it being incorporated with tyrosine as a precursor for …
Number of citations: 0 books.google.com
AC Pauly, P Theato - Polymer Chemistry, 2012 - pubs.rsc.org
Two series of constitutional isomers of monosubstituted ethynylbenzoates were synthesized. The series of the constitutional isomers were based on methyl ethynylbenzoates (M1–M3) …
Number of citations: 34 pubs.rsc.org
S Bhowmik, M Konda, AK Das - RSC advances, 2017 - pubs.rsc.org
Herein, we report morphology-controlled porous polymeric materials for enhanced CO2 capture, which was achieved using the topochemical polymerization of dipeptide functionalized …
Number of citations: 13 pubs.rsc.org
M Ueda, T Ueno, Y Suyama, I Ryu - Tetrahedron Letters, 2017 - Elsevier
Abstract Treatment of alkynes with ortho-formyl and acetyl phenylboronic acids in the presence of a cobalt catalyst resulted in the formation of 2,3-disubstituted indenols in good yields. …
Number of citations: 9 www.sciencedirect.com
RH Pawle, VE Eastman… - … , Photochemistry and Solid …, 2014 - search.proquest.com
This chapter describes conjugated oligomers that have both increased fluorescence efficiency and pH-dependent solubility upon irradiation with UV light. We anticipate this strategy will …
Number of citations: 2 search.proquest.com
M Debono, WW Turner, L LaGrandeur… - Journal of medicinal …, 1995 - ACS Publications
Echinocandin B (ECB) is a lipopeptide composed of a complex cyclic peptide acylated at the N-terminus by linoleic acid. Enzymatic deacylation of ECB provided the peptide “nucleus” …
Number of citations: 151 pubs.acs.org

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